molecular formula C7H9N3OS2 B1269642 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone CAS No. 309283-44-1

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone

Cat. No. B1269642
CAS RN: 309283-44-1
M. Wt: 215.3 g/mol
InChI Key: YZCTXNOTTHVMPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions starting from amino acids or nitrogen mustards, utilizing intermediates such as chlorosulfonyl isocyanate. A practical example includes the synthesis of cyclosulfamides, closely related to the target compound, demonstrating the versatility and reactivity of thiadiazole and cyclopropyl moieties (Regainia et al., 2000). Novel chiral thiadiazole derivatives have also been synthesized for asymmetric synthesis applications, highlighting the compound's synthetic adaptability (Koparir et al., 2012).

Scientific Research Applications

Antituberculosis Activity

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone derivatives exhibit significant antituberculosis activity. Studies have shown that certain derivatives synthesized from this compound have strong in vitro activity against Mycobacterium tuberculosis H37Rv, with specific compounds demonstrating minimal cytotoxic effects against mouse fibroblasts (Selvam et al., 2011).

Antitumor and Antioxidant Agents

Some derivatives of this compound have been synthesized and evaluated as potential antitumor and antioxidant agents. The structural modifications of this compound have led to the development of derivatives with significant pharmacological properties (W. Hamama et al., 2013).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition performance. Quantum chemical parameters and molecular dynamics simulations have been used to predict their efficacy in protecting iron metal against corrosion (S. Kaya et al., 2016).

Antimicrobial and Antioxidant Properties

Certain this compound analogues exhibit notable antimicrobial and antioxidant activities. These compounds have been tested against various organisms and showed significant efficacy, making them potential candidates for antimicrobial therapies (U. K. Bhadraiah et al., 2021).

Synthesis of Novel Aliphatic Derivatives

Research has focused on synthesizing novel aliphatic derivatives of 1,3,4-thiadiazol-2(3H)-one, involving this compound. These derivatives have been synthesized with an interesting mechanism involving internal nucleophilic substitution, opening avenues for new chemical syntheses (Hakan Tahtaci & Gozde Aydin, 2019).

Electrosynthesis of New Derivatives

Electrochemical studies have been conducted on 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, leading to the electrosynthesis of new 1,3,4-thiadiazole derivatives. This method presents an efficient strategy for the formation of S–S and S–C bonds, expanding the range of possible chemical modifications and applications (Hossein Masoumi et al., 2023).

Safety and Hazards

The safety information available indicates that “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone” may be an irritant . A Material Safety Data Sheet (MSDS) should be consulted for comprehensive safety and handling information .

Future Directions

The future directions for research on “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone” and similar compounds could include further evaluation of their inhibitory activity against the urease enzyme . This could potentially lead to the development of new treatments for infections caused by bacteria such as Helicobacter pylori .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS2/c8-6-9-10-7(13-6)12-3-5(11)4-1-2-4/h4H,1-3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCTXNOTTHVMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353831
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

309283-44-1
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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